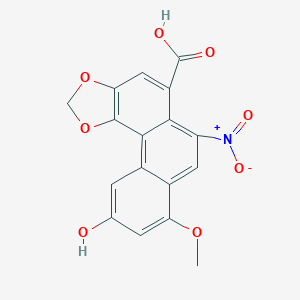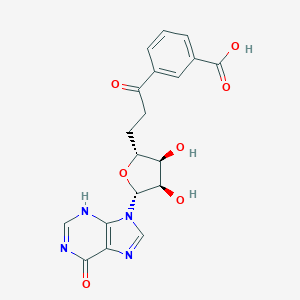
Futalosine
Übersicht
Beschreibung
Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone, also known as vitamin K2, in certain bacteria. This compound is part of the this compound pathway, an alternative route for menaquinone biosynthesis that is distinct from the classical pathway. The this compound pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival and growth .
Wirkmechanismus
Target of Action
Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the this compound pathway is MqnB , which converts this compound into dehypoxanthinyl this compound (DHFL) .
Mode of Action
This compound’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of this compound known as aminodeoxythis compound (which has adenine instead of hypoxanthine in this compound) is directly converted into DHFL by MqnB .
Biochemical Pathways
This compound is part of an alternative pathway for menaquinone biosynthesis known as the This compound pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The this compound pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .
Pharmacokinetics
It’s known that this compound is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .
Result of Action
The conversion of this compound into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .
Action Environment
The this compound pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The this compound pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the this compound pathway is a potential target for the development of specific anti-H. pylori drugs .
Biochemische Analyse
Biochemical Properties
Futalosine is involved in the this compound pathway, an alternative pathway for the biosynthesis of menaquinone . This interaction with MqnB is a crucial step in the this compound pathway .
Cellular Effects
The this compound pathway, which involves this compound, operates in various bacteria, including some pathogens . Disruption of this pathway can lead to the inhibition of bacteriostatic growth . Therefore, this compound has a significant impact on cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into DHFL by the enzyme MqnB . This conversion is a key step in the this compound pathway, which is essential for the biosynthesis of menaquinone .
Metabolic Pathways
This compound is involved in the this compound pathway for the biosynthesis of menaquinone . This pathway is distinct from the classical menaquinone biosynthesis pathway and involves different enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of futalosine involves several enzymatic steps. The pathway begins with chorismate, which is converted into this compound through a series of reactions catalyzed by enzymes encoded by the mqn genes. The key steps include the conversion of chorismate to aminodeoxythis compound, followed by the transformation into dehypoxanthinyl this compound .
Industrial Production Methods: the enzymes involved in its biosynthesis can be expressed in recombinant bacterial systems to produce this compound in larger quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Futalosine undergoes several types of chemical reactions, including hydrolysis and cyclization. The key reaction in the this compound pathway is the hydrolysis of this compound to dehypoxanthinyl this compound, catalyzed by the enzyme this compound hydrolase . This is followed by a radical cyclization reaction to form cyclic dehypoxanthinyl this compound .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by this compound hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.
Cyclization: Involves radical intermediates and is facilitated by specific enzymes in the this compound pathway.
Major Products:
Dehypoxanthinyl this compound: Formed from the hydrolysis of this compound.
Cyclic dehypoxanthinyl this compound: Resulting from the radical cyclization of dehypoxanthinyl this compound.
Wissenschaftliche Forschungsanwendungen
Futalosine and its pathway have significant scientific research applications, particularly in the fields of microbiology and biochemistry. The this compound pathway is a target for developing antibiotics against pathogens like Helicobacter pylori, which causes stomach cancer . Inhibitors of the this compound pathway, such as pulvomycin, have been identified and studied for their potential therapeutic applications . Additionally, the pathway’s role in menaquinone biosynthesis makes it a subject of interest in studies related to bacterial respiration and metabolism .
Vergleich Mit ähnlichen Verbindungen
Futalosine is unique in its role in the alternative menaquinone biosynthesis pathway. Similar compounds include:
Aplasmomycin: A specific inhibitor of the this compound pathway.
Boromycin: Another inhibitor with similar activity to aplasmomycin.
Tirandamycins: Tetramic acid antibiotics that also inhibit the this compound pathway.
These compounds are distinct from this compound in that they act as inhibitors of the pathway rather than intermediates. The uniqueness of this compound lies in its specific role as a biosynthetic intermediate in the this compound pathway, which is not found in the classical menaquinone biosynthesis pathway .
Eigenschaften
IUPAC Name |
3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWXCWBMDQNCV-SCFUHWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438759 | |
| Record name | futalosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-32-9 | |
| Record name | futalosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


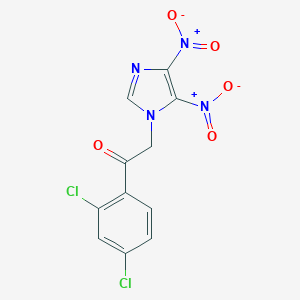

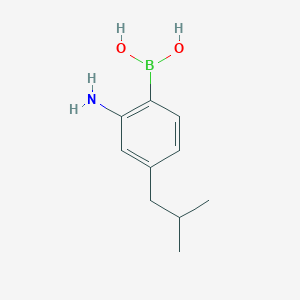
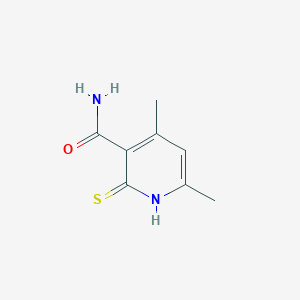
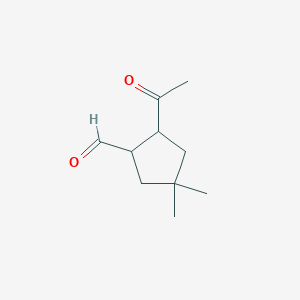

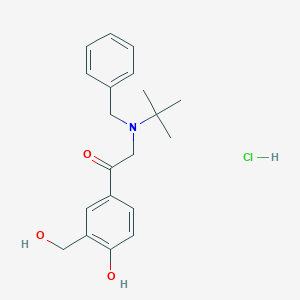
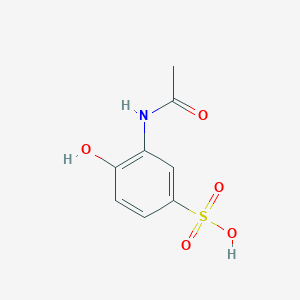

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

